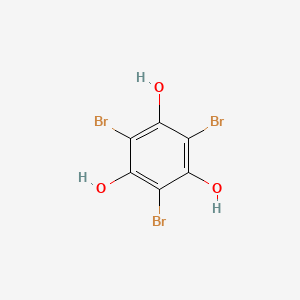

2,4,6-Tribromobenzene-1,3,5-triol

Description

Structure

3D Structure

Properties

IUPAC Name |

2,4,6-tribromobenzene-1,3,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br3O3/c7-1-4(10)2(8)6(12)3(9)5(1)11/h10-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVXWNUUQRAHIRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1Br)O)Br)O)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Br3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10187199 | |

| Record name | 1,3,5-Benzenetriol, 2,4,6-tribromo- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10187199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3354-82-3 | |

| Record name | Phloroglucinol, 2,4,6-tribromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003354823 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phloroglucinol, tribromo- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99830 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,5-Benzenetriol, 2,4,6-tribromo- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10187199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the ¹³C NMR Analysis of 2,4,6-Tribromobenzene-1,3,5-triol

This guide provides a comprehensive technical overview of the ¹³C Nuclear Magnetic Resonance (NMR) analysis of 2,4,6-tribromobenzene-1,3,5-triol. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, practical experimental protocols, and detailed spectral interpretation of this highly substituted aromatic compound. The principles and methodologies discussed herein are foundational for the structural elucidation and purity assessment of complex organic molecules.

Introduction: The Significance of ¹³C NMR in Structural Analysis

Carbon-13 NMR spectroscopy is an indispensable tool in organic chemistry for determining the carbon framework of a molecule. Unlike ¹H NMR, which provides information about the protons, ¹³C NMR directly probes the carbon skeleton, revealing the number of non-equivalent carbon atoms and offering insights into their chemical environment.[1][2] The chemical shift of a ¹³C nucleus is highly sensitive to its electronic surroundings, influenced by factors such as hybridization, the electronegativity of attached atoms, and resonance effects.[3] For substituted aromatic compounds like 2,4,6-tribromobenzene-1,3,5-triol, ¹³C NMR is particularly powerful for confirming the substitution pattern on the benzene ring.[2]

The molecule in focus, 2,4,6-tribromobenzene-1,3,5-triol, possesses a high degree of symmetry. This symmetry is a key determinant of its ¹³C NMR spectrum, as chemically equivalent carbons will produce a single resonance signal.[1] Understanding the interplay of the electron-donating hydroxyl (-OH) groups and the electron-withdrawing, yet sterically bulky, bromine (-Br) atoms is crucial for accurately predicting and interpreting the spectrum.

Theoretical Framework: Predicting the ¹³C NMR Spectrum

The chemical shifts in a substituted benzene ring can be predicted by considering the additive effects of each substituent on the base chemical shift of benzene (approximately 128.5 ppm). However, in polysubstituted benzenes, especially with bulky groups, steric hindrance and complex electronic interactions can lead to deviations from simple additivity.

2.1. Substituent Effects:

-

Hydroxyl (-OH) Group: The -OH group is a strong activating, ortho-, para-directing group. Its lone pair of electrons on the oxygen atom participates in resonance with the benzene ring, increasing the electron density at the ortho and para positions. This increased electron density results in a shielding effect, shifting the corresponding carbon signals upfield (to a lower ppm value). The ipso-carbon (the carbon directly attached to the -OH group) is significantly deshielded and shifted downfield due to the electronegativity of the oxygen atom.[4]

-

Bromine (-Br) Atom: Halogens exhibit a more complex influence. While they are deactivating groups due to their inductive electron-withdrawing effect, they are also ortho-, para-directing because of their ability to donate a lone pair of electrons through resonance. The effect on the ¹³C chemical shifts is a combination of diamagnetic, paramagnetic, and neighboring group contributions.[3][5] The "heavy atom effect" of bromine can also cause significant downfield shifts for the ipso-carbon.

2.2. Symmetry Considerations for 2,4,6-Tribromobenzene-1,3,5-triol:

The high symmetry of the molecule (C₃h point group if the hydroxyl protons are not considered, but effectively D₃h for the carbon skeleton in solution due to rapid bond rotations) dictates that there will be only two unique carbon environments in the aromatic ring:

-

C1, C3, C5: These three carbons are chemically equivalent as each is bonded to a hydroxyl group and flanked by two bromine atoms.

-

C2, C4, C6: These three carbons are also chemically equivalent, each being bonded to a bromine atom and situated between two hydroxyl-bearing carbons.

Therefore, the broadband proton-decoupled ¹³C NMR spectrum of 2,4,6-tribromobenzene-1,3,5-triol is predicted to show only two signals in the aromatic region.

Experimental Protocol: Acquiring a High-Quality ¹³C NMR Spectrum

The acquisition of a clean and interpretable ¹³C NMR spectrum requires careful sample preparation and the selection of appropriate instrument parameters. The low natural abundance of the ¹³C isotope (1.1%) necessitates more concentrated samples and/or longer acquisition times compared to ¹H NMR.[6]

3.1. Sample Preparation:

A self-validating protocol ensures that the obtained spectrum is a true representation of the sample.

-

Analyte Purity: Ensure the 2,4,6-tribromobenzene-1,3,5-triol sample is of high purity. Impurities will introduce extraneous peaks, complicating the analysis.

-

Solvent Selection: Choose a deuterated solvent that readily dissolves the analyte and has minimal overlapping signals in the region of interest. Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated acetone (acetone-d₆) are suitable choices for polar phenols. Chloroform-d (CDCl₃) can also be used, though solubility might be lower.[7] The solvent signals also serve as a secondary internal reference.

-

Concentration: For a standard 5 mm NMR tube, a concentration of 50-100 mg of the compound in 0.6-0.7 mL of deuterated solvent is recommended for obtaining a good signal-to-noise ratio in a reasonable time frame.[8]

-

Homogenization: Ensure the sample is fully dissolved. Vortexing or gentle warming may be necessary. The presence of solid particles will degrade the magnetic field homogeneity, leading to broadened spectral lines.

-

Internal Standard (Optional but Recommended): While the solvent peak can be used for referencing, adding a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm) provides a more accurate chemical shift calibration.

3.2. NMR Instrument Parameters:

The following parameters are a starting point and may require optimization based on the specific instrument and sample concentration.

-

Spectrometer Frequency: A higher field strength (e.g., 400 MHz or greater for protons) provides better signal dispersion and sensitivity.

-

Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30) is typically used to acquire a simple spectrum where all carbon signals appear as singlets.

-

Acquisition Time (AQ): A longer acquisition time (e.g., 1-2 seconds) results in better resolution.

-

Relaxation Delay (D1): A sufficient relaxation delay (e.g., 2-5 seconds) is crucial for accurate integration, especially for quaternary carbons which have longer relaxation times.

-

Number of Scans (NS): Due to the low sensitivity of ¹³C NMR, a larger number of scans (e.g., 1024 or more) is typically required to achieve an adequate signal-to-noise ratio.

-

Spectral Width (SW): A spectral width of approximately 250 ppm (e.g., -20 to 230 ppm) is sufficient to cover the expected chemical shifts of most organic compounds.

Spectral Interpretation and Data Analysis

4.1. Predicted Chemical Shifts and Rationale:

Based on the substituent effects and data from similar compounds such as phloroglucinol and 2,4,6-tribromophenol, we can predict the approximate chemical shifts for the two expected signals.

| Predicted Signal | Carbon Position(s) | Substituents | Expected Chemical Shift (ppm) | Rationale |

| Signal A | C1, C3, C5 | -OH | ~150-160 | The ipso-carbon attached to the highly electronegative oxygen of the hydroxyl group will be significantly deshielded (downfield shift). This is consistent with the chemical shift of the hydroxyl-bearing carbons in phloroglucinol. |

| Signal B | C2, C4, C6 | -Br | ~90-100 | The carbon attached to bromine is expected to be shielded relative to unsubstituted benzene due to the resonance effect of the adjacent hydroxyl groups. The bromine itself has a smaller deshielding effect compared to the hydroxyl group's ipso-carbon. This is supported by the upfield shift of the brominated carbons in 2,4,6-tribromophenol. |

4.2. Advanced NMR Techniques: DEPT Spectroscopy

To unequivocally confirm the assignments, Distortionless Enhancement by Polarization Transfer (DEPT) experiments are highly recommended.[9][10] DEPT spectroscopy differentiates carbon signals based on the number of attached protons.

-

DEPT-90: This experiment only shows signals from CH (methine) carbons.

-

DEPT-135: This experiment shows CH and CH₃ (methyl) signals as positive peaks, and CH₂ (methylene) signals as negative peaks. Quaternary carbons (C) do not appear in DEPT spectra.[1][11]

For 2,4,6-tribromobenzene-1,3,5-triol, both signals in the ¹³C NMR spectrum arise from quaternary carbons (carbons not bonded to any hydrogens). Therefore, no signals would be observed in either a DEPT-90 or a DEPT-135 spectrum . This lack of signals in the DEPT experiments serves as a powerful confirmation of the proposed structure.

4.3. Visualizing the Analytical Workflow

The logical flow of the analysis, from molecular structure to spectral prediction and confirmation, can be visualized as follows:

Caption: Workflow for the ¹³C NMR analysis of 2,4,6-Tribromobenzene-1,3,5-triol.

Conclusion

The ¹³C NMR analysis of 2,4,6-tribromobenzene-1,3,5-triol is a clear example of how fundamental principles of symmetry and substituent effects can be used to predict and interpret complex spectra. The expected spectrum, consisting of only two signals for the six aromatic carbons, is a direct consequence of the molecule's high symmetry. The application of advanced techniques like DEPT spectroscopy provides an unambiguous method for confirming the quaternary nature of these carbons, thereby validating the structural assignment. This guide provides a robust framework for researchers to approach the ¹³C NMR analysis of this and other highly substituted aromatic compounds with confidence and scientific rigor.

References

-

Miyamoto, M., & Hada, M. (2021). ¹³C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Molecular Physics, 119(6), e1843722. [Link]

-

University of Puget Sound. (n.d.). Summary of C13-NMR Interpretation. [Link]

-

The Organic Chemistry Tutor. (2019, January 21). Carbon-13 NMR Spectroscopy. YouTube. [Link]

-

Viesser, R. V., Ducati, L. C., Tormena, C. F., & Autschbach, J. (2019). The halogen effect on the ¹³C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics, 21(31), 17183-17191. [Link]

-

Pearson. (2023, September 5). How might you use 13C NMR spectroscopy to differentiate between the possible ortho, meta, and para products...[Link]

-

Reddit. (2020, September 29). C-NMR of substituted benzene. r/chemhelp. [Link]

-

Schulman, E. M., Christensen, K. A., Grant, D. M., & Walling, C. (1974). Substituent effects on carbon-13 chemical shifts in 4-substituted biphenyls and benzenes. Substituent effect transmitted through eight covalent bonds. The Journal of Organic Chemistry, 39(20), 2986-2991. [Link]

-

University of California, Riverside. (n.d.). NMR Sample Preparation. [Link]

-

Chemistry LibreTexts. (2024, October 4). 13.12: DEPT ¹³C NMR Spectroscopy. [Link]

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation. [Link]

-

MDPI. (n.d.). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. [Link]

-

Nanalysis. (2015, November 19). DEPT: A tool for 13C peak assignments. [Link]

-

ResearchGate. (n.d.). Fig. S1. 13 C NMR spectrum of 1,3,5-tribromo-2,4,6-triiodobenzene in.... [Link]

-

University College London. (n.d.). Sample Preparation. [Link]

-

Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. [Link]

-

PubChem. (n.d.). Phloroglucinol. [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]

-

Iowa State University. (2013, March 19). NMR Sample Preparation. [Link]

-

OpenStax. (2023, September 20). 13.12 DEPT 13C NMR Spectroscopy. [Link]

-

Journal of the American Chemical Society. (1972). C13 Nuclear Magnetic Resonance Spectroscopy. II. Phenols, Anisole and Dimethoxybenzenes. [Link]

-

University of Oxford. (n.d.). 13C NMR Spectroscopy. [Link]

-

ATB. (n.d.). 2,4,6-Tribromophenol. [Link]

-

University of Maryland. (n.d.). NMR Sample Requirements and Preparation. [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information for: β-ketoenamine-linked covalent organic framework as heterogeneous photocatalyst for synthesis of 2-arylbenzothiazoles by cyclization reaction. [Link]

-

ECHA. (2004, January 30). 2,4,6-TRIBROMOPHENOL. [Link]

-

Organic Chemistry: A Tenth Edition. (n.d.). 17.11 Spectroscopy of Alcohols and Phenols. [Link]

-

Wikipedia. (n.d.). Phloroglucinol. [Link]

-

Chemsrc. (2025, August 21). Phloroglucinol. [Link]

-

Wikipedia. (n.d.). 1,3,5-Tribromobenzene. [Link]

-

SIELC Technologies. (2018, February 16). 2,4,6-Tribromophenol. [Link]

Sources

- 1. web.mnstate.edu [web.mnstate.edu]

- 2. How might you use 13C NMR spectroscopy to differentiate between t... | Study Prep in Pearson+ [pearson.com]

- 3. reddit.com [reddit.com]

- 4. 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of phenol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. che.hw.ac.uk [che.hw.ac.uk]

- 7. organomation.com [organomation.com]

- 8. cif.iastate.edu [cif.iastate.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. DEPT: A tool for 13C peak assignments — Nanalysis [nanalysis.com]

- 11. 13.12 DEPT 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

Isolating Bioactive Compounds from Rhabdonia verticillata: A Technical Guide for Natural Product Researchers

Foreword: The exploration of marine biodiversity for novel therapeutic agents is a cornerstone of modern drug discovery. Red algae (Rhodophyta), in particular, represent a vast and largely untapped reservoir of unique secondary metabolites with significant pharmacological potential. This guide focuses on Rhabdonia verticillata, a species of red algae belonging to the family Rhabdoniaceae. Due to the limited specific literature on Rhabdonia verticillata, this document provides a comprehensive framework for the isolation of bioactive compounds based on established principles and methodologies applied to other red algae, particularly those known to produce analogous classes of natural products. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven protocols.

Introduction: The Scientific Rationale for Investigating Rhabdonia verticillata

Red algae are known to produce a diverse array of bioactive compounds, including sulfated polysaccharides, halogenated terpenes, polyketides, and nitrogenous compounds.[1][2] These molecules are often biosynthesized as adaptations to environmental stresses such as UV radiation, predation, and microbial fouling. The family Rhabdoniaceae, to which Rhabdonia verticillata belongs, is known to harbor species with interesting chemical profiles. While specific data on R. verticillata is scarce, its taxonomic placement suggests a high probability of discovering novel compounds with potential therapeutic applications, such as antioxidant, anti-inflammatory, antimicrobial, or antitumor activities.[1]

This guide will delineate a systematic approach to the isolation of bioactive compounds from Rhabdonia verticillata, emphasizing the causal relationships between methodological choices and desired outcomes. The workflow is designed to be a self-validating system, ensuring reproducibility and scientific rigor from biomass collection to compound characterization.

Biomass Acquisition and Pre-Extraction Processing

The quality and consistency of the starting material are paramount for a successful natural product isolation campaign.

2.1. Collection and Identification:

-

Sustainable Harvesting: Collection of Rhabdonia verticillata should be conducted with minimal disruption to the marine ecosystem. Proper taxonomic identification by a marine botanist is crucial to ensure the correct species is being investigated.

-

Post-Harvest Handling: To minimize enzymatic degradation and microbial contamination, the collected biomass should be immediately placed on ice and transported to the laboratory.

2.2. Preparation of Algal Material:

-

Cleaning: The biomass must be thoroughly cleaned with fresh seawater to remove epiphytes, sand, and other debris.

-

Drying: A critical step to prevent degradation and allow for efficient extraction. The choice of drying method can influence the profile of isolated compounds.

| Drying Method | Advantages | Disadvantages | Best Suited For |

| Air Drying | Low cost, simple | Time-consuming, potential for microbial growth | Stable, non-volatile compounds |

| Oven Drying (low temp) | Faster than air drying | Potential for degradation of thermolabile compounds | Thermally stable compounds |

| Freeze Drying (Lyophilization) | Preserves thermolabile compounds, high-quality extract | Expensive, time-consuming | Proteins, enzymes, and other sensitive molecules |

For a broad-spectrum initial investigation, freeze-drying is the recommended method to preserve the widest range of chemical diversity.

A Multi-Tiered Approach to Extraction

The goal of extraction is to efficiently transfer the target secondary metabolites from the algal matrix into a solvent. A multi-pronged approach, starting with a general extraction and moving towards more selective methods, is often the most effective.

3.1. General Solvent Extraction:

A preliminary extraction using a solvent system that covers a wide polarity range is advisable. A common and effective method involves sequential extraction with solvents of increasing polarity.

Step-by-Step Protocol for Sequential Maceration:

-

Initial Extraction (Non-polar): Submerge the dried and powdered algal biomass in a non-polar solvent such as n-hexane or dichloromethane (DCM) at a 1:10 (w/v) ratio. Macerate for 24-48 hours at room temperature with occasional agitation. This will extract lipids, non-polar terpenes, and some pigments.

-

Filtration and Re-extraction: Filter the mixture and collect the non-polar extract. The algal residue is then air-dried to remove the residual solvent.

-

Intermediate Polarity Extraction: The dried residue is then subjected to extraction with a solvent of intermediate polarity, such as ethyl acetate or acetone, following the same procedure as in step 1. This fraction will contain a wide range of compounds including moderately polar terpenes, polyketides, and some flavonoids.

-

Polar Extraction: Finally, the residue is extracted with a polar solvent, typically methanol or a methanol/water mixture. This will extract polar compounds such as sulfated polysaccharides, phycobiliproteins, and phenolic compounds.[3]

The rationale behind this sequential approach is to achieve a preliminary fractionation of the crude extract, simplifying subsequent chromatographic separation.

Workflow for Initial Extraction and Fractionation:

Caption: Sequential extraction workflow for Rhabdonia verticillata.

Bioassay-Guided Fractionation: A Targeted Approach

To efficiently identify biologically active compounds, a bioassay-guided fractionation strategy is indispensable. This involves testing the crude extracts and subsequent fractions for a specific biological activity (e.g., antimicrobial, cytotoxic, antioxidant). Only the active fractions are subjected to further purification.

Sources

- 1. Biological properties and potential of compounds extracted from red seaweeds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comparative metabolomics study on the secondary metabolites of the red alga, Corallina officinalis and its associated endosymbiotic fungi - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01055H [pubs.rsc.org]

- 3. Antimicrobial Activity of the Secondary Metabolites Isolated from a South African Red Seaweed, Laurencia corymbosa [mdpi.com]

Methodological & Application

Protocol for the Regioselective Bromination of Phloroglucinol: Synthesis of 2,4,6-Tribromophloroglucinol

An Application Note for Researchers and Drug Development Professionals

Abstract

Phloroglucinol (1,3,5-trihydroxybenzene) is a highly activated aromatic compound of significant interest in organic synthesis and drug development due to its unique chemical properties and biological activities.[1][2] Its three hydroxyl groups strongly activate the benzene ring towards electrophilic aromatic substitution, making it a versatile precursor for a wide range of derivatives.[3] This application note provides a comprehensive, field-tested protocol for the efficient and high-yield synthesis of 2,4,6-tribromophloroglucinol. We delve into the underlying reaction mechanism, provide a detailed step-by-step procedure, outline critical safety precautions for handling bromine, and describe standard methods for product characterization. This guide is designed to equip researchers with a robust and reproducible method for preparing this valuable synthetic intermediate.

Introduction and Scientific Background

Phloroglucinol and its derivatives are foundational building blocks in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[2][4] The symmetrical arrangement of its three hydroxyl groups results in an exceptionally electron-rich aromatic system, predisposing it to rapid and selective electrophilic substitution at the ortho and para positions (C2, C4, and C6).[3][5]

The bromination of phloroglucinol is a classic example of electrophilic aromatic substitution (EAS).[6] Unlike less activated aromatic compounds that require a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) to polarize the bromine molecule, the high nucleophilicity of the phloroglucinol ring is sufficient to induce the necessary polarization for the reaction to proceed, often exothermically.[6] The reaction typically proceeds to completion, yielding the trisubstituted product, 2,4,6-tribromophloroglucinol, with high selectivity.[7]

Mechanism of Electrophilic Aromatic Substitution

The reaction proceeds via the canonical EAS mechanism, which can be broken down into two principal steps:

-

Electrophilic Attack: The π-electron system of the phloroglucinol ring acts as a nucleophile, attacking one of the bromine atoms in the Br₂ molecule. This breaks the Br-Br bond and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The three hydroxyl groups effectively stabilize the positive charge of this intermediate through resonance.

-

Deprotonation: A weak base (such as water or another solvent molecule) removes a proton from the carbon atom that formed the new C-Br bond. This step restores the aromaticity of the ring, yielding the brominated product and hydrogen bromide (HBr) as a byproduct.

This process repeats sequentially at all three activated positions (2, 4, and 6) to form the final tribrominated product.

Diagram 1: Simplified mechanism of electrophilic aromatic bromination.

Experimental Protocol: Synthesis of 2,4,6-Tribromophloroglucinol

This protocol is optimized for the safe and efficient synthesis of 2,4,6-tribromophloroglucinol on a laboratory scale.

Materials and Equipment

| Reagents | Formula | Molar Mass ( g/mol ) | Supplier |

| Phloroglucinol Dihydrate | C₆H₆O₃·2H₂O | 162.14 | Sigma-Aldrich |

| Bromine (≥99.5%) | Br₂ | 159.81 | Acros Organics |

| Glacial Acetic Acid | CH₃COOH | 60.05 | Fisher Scientific |

| Sodium Thiosulfate | Na₂S₂O₃ | 158.11 | VWR Chemicals |

| Ethanol (95%) | C₂H₅OH | 46.07 | Decon Labs |

| Deionized Water | H₂O | 18.02 | In-house |

| Equipment |

| 250 mL three-neck round-bottom flask |

| 100 mL dropping funnel |

| Magnetic stirrer and stir bar |

| Ice bath |

| Büchner funnel and filtration flask |

| Standard laboratory glassware (beakers, graduated cylinders) |

| Fume hood |

| Personal Protective Equipment (PPE) |

Critical Safety Precautions

Bromine is a highly toxic, corrosive, and volatile substance that can cause severe chemical burns upon contact and is fatal if inhaled. [8][9][10][11] All operations involving bromine must be performed in a certified chemical fume hood.[12]

-

Personal Protective Equipment (PPE): Always wear chemical splash goggles, a face shield, a lab coat, and heavy-duty, chemically resistant gloves (e.g., nitrile or butyl rubber).[11][12] Disposable gloves are not sufficient.[12]

-

Spill and Emergency Response: Keep a neutralizing solution, such as 10% aqueous sodium thiosulfate (Na₂S₂O₃), readily available to quench any spills or excess bromine.[11] In case of skin contact, immediately flush the affected area with copious amounts of water for at least 30 minutes and seek urgent medical attention.[9]

-

Waste Disposal: All bromine-containing waste must be quenched with sodium thiosulfate solution until the characteristic red-brown color disappears and then disposed of in accordance with local environmental regulations.[8]

Step-by-Step Synthesis Procedure

Diagram 2: Experimental workflow for the synthesis of 2,4,6-tribromophloroglucinol.

-

Dissolution: In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, dissolve 8.1 g (0.05 mol) of phloroglucinol dihydrate in 50 mL of glacial acetic acid. Stir until a clear solution is obtained.

-

Reaction Setup: Place the flask in an ice bath and allow the solution to cool to 0-5 °C.

-

Preparation and Addition of Bromine: In the fume hood, carefully prepare a solution of 8.8 mL (27.2 g, 0.17 mol, ~3.4 equivalents) of liquid bromine in 25 mL of glacial acetic acid in a dropping funnel.

-

Reaction: Add the bromine solution dropwise to the cooled, stirring phloroglucinol solution over a period of 45-60 minutes. Maintain the reaction temperature below 10 °C during the addition. The red-brown color of bromine should dissipate as it is consumed. A pale yellow precipitate may begin to form.

-

Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 1 hour to ensure the reaction goes to completion.

-

Quenching: Carefully add 10% aqueous sodium thiosulfate solution dropwise until the reddish-brown color of any excess bromine has completely vanished.

-

Precipitation and Isolation: Pour the reaction mixture into 400 mL of cold deionized water with stirring. A dense, off-white precipitate will form.

-

Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with several portions of cold deionized water (3 x 50 mL) to remove acetic acid and inorganic salts.

-

Purification (Recrystallization): Transfer the crude product to a beaker and recrystallize from a hot ethanol/water mixture. Dissolve the solid in a minimum amount of hot 95% ethanol, and then add hot deionized water dropwise until the solution becomes faintly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

-

Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry under vacuum to a constant weight.

Quantitative Data and Expected Results

| Parameter | Value | Notes |

| Starting Material | Phloroglucinol Dihydrate | 8.1 g (0.05 mol) |

| Brominating Agent | Bromine | 8.8 mL (0.17 mol) |

| Product Formula | C₆H₃Br₃O₃ | Molar Mass: 362.80 g/mol |

| Theoretical Yield | 18.14 g | Based on 0.05 mol of phloroglucinol. |

| Typical Actual Yield | 16.3 - 17.2 g | |

| Typical Percent Yield | 90 - 95% | |

| Appearance | White to off-white crystalline solid | |

| Melting Point | ~152-155 °C | Literature values may vary slightly. |

Characterization of the Final Product

To confirm the identity and purity of the synthesized 2,4,6-tribromophloroglucinol, standard analytical techniques should be employed.[13]

-

¹H NMR Spectroscopy (in DMSO-d₆): The spectrum is expected to be very simple due to the molecule's C₃ symmetry. A single, broad singlet should appear in the range of δ 9.0-11.0 ppm, corresponding to the three equivalent hydroxyl protons. The absence of signals in the aromatic region (δ 6.0-8.0 ppm) confirms complete trisubstitution.

-

¹³C NMR Spectroscopy (in DMSO-d₆): Two signals are expected: one for the three equivalent carbons bearing hydroxyl groups (C-OH, ~δ 150-155 ppm) and one for the three equivalent carbons bearing bromine atoms (C-Br, ~δ 90-95 ppm).

-

Mass Spectrometry (MS-ESI): The mass spectrum will show a characteristic isotopic cluster for the molecular ion [M-H]⁻ due to the presence of three bromine atoms (⁷⁹Br and ⁸¹Br isotopes). The most intense peaks in the cluster should correspond to masses around m/z 361, 363, 365, and 367.

-

Infrared (IR) Spectroscopy (KBr pellet): Key vibrational bands include a broad O-H stretch (~3400-3500 cm⁻¹), C-O stretching of the phenol (~1200-1300 cm⁻¹), and aromatic C=C stretching (~1450-1600 cm⁻¹).

Conclusion

The protocol detailed herein provides a reliable and efficient method for the synthesis of 2,4,6-tribromophloroglucinol. The high reactivity of the phloroglucinol core allows for a straightforward electrophilic aromatic substitution without the need for a Lewis acid catalyst. By adhering to the stringent safety precautions required for handling bromine, researchers can safely produce this valuable intermediate in high yield and purity. The resulting product serves as a versatile platform for further functionalization in the development of novel chemical entities.

References

-

Organic Syntheses. Phloroglucinol. Available from: [Link]

-

Wikipedia. Adamantane. Available from: [Link]

- Google Patents. CN103641687A - Preparation method of phloroglucinol.

-

SFU Summit. Multiple Electrophilic Aromatic Substitution Reactions of Phloroglucinol and Studies Towards the Total Synthesis of Hopeanol. Available from: [Link]

-

BYJU'S. Electrophilic Substitution Reactions of Phenols. Available from: [Link]

-

ResearchGate. Bromophloroglucinols and their methyl ethers. Available from: [Link]

-

Carl ROTH. Safety Data Sheet: Bromine. Available from: [Link]

-

Chemistry LibreTexts. 22.6: Electrophilic Substitution of Phenols. Available from: [Link]

-

PubMed. Characterisation of five technical mixtures of brominated flame retardants. Available from: [Link]

-

NJ.gov. Hazardous Substance Fact Sheet: Bromine. Available from: [Link]

-

ResearchGate. A new process for the synthesis of phloroglucinol. Available from: [Link]

-

Patsnap Synapse. What is the mechanism of Phloroglucin? Available from: [Link]

-

The Royal Society of Chemistry. Supporting Information. Available from: [Link]

-

National Institutes of Health. Synthesis and Anti-Inflammatory Activities of Phloroglucinol-Based Derivatives. Available from: [Link]

-

RSC Education. Handling liquid bromine and preparing bromine water. Available from: [Link]

-

University of Calgary. Ch24: Electrophilic Arom. Subs. of phenols. Available from: [Link]

-

MDPI. Peroxidasin Inhibition by Phloroglucinol and Other Peroxidase Inhibitors. Available from: [Link]

-

PubMed. Methods for the Determination of Phenolic Brominated Flame Retardants.... Available from: [Link]

-

ICL Group. Bromine Safety Handbook. Available from: [Link]

-

Master Organic Chemistry. Electrophilic Aromatic Substitution: The Six Key Reactions. Available from: [Link]

-

SlideShare. Phenol Electrophilic substitution rxn. Available from: [Link]

-

GACL. SAFETY DATA SHEET (SDS) - Name of chemical: BROMINE (Br2). Available from: [Link]

- Google Patents. CN113755866A - Preparation method of 2, 4, 6-tribromoaniline.

-

The Royal Society of Chemistry. β-ketoenamine-linked covalent organic framework... - Supporting Information. Available from: [Link]

Sources

- 1. What is the mechanism of Phloroglucin? [synapse.patsnap.com]

- 2. Synthesis and Anti-Inflammatory Activities of Phloroglucinol-Based Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. byjus.com [byjus.com]

- 4. researchgate.net [researchgate.net]

- 5. summit.sfu.ca [summit.sfu.ca]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. carlroth.com [carlroth.com]

- 9. nj.gov [nj.gov]

- 10. icl-group-sustainability.com [icl-group-sustainability.com]

- 11. tatachemicals.com [tatachemicals.com]

- 12. Handling liquid bromine and preparing bromine water | Demonstration | RSC Education [edu.rsc.org]

- 13. Characterisation of five technical mixtures of brominated flame retardants - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Utility of 2,4,6-Tribromobenzene-1,3,5-triol in Advanced Materials Synthesis: A Guide for Researchers

Foreword: Unlocking C₃ Symmetry for Functional Materials

In the landscape of materials science, the quest for molecular building blocks that offer precise control over the final architecture of a material is paramount. Among these, molecules possessing C₃ symmetry have emerged as powerful tools for the bottom-up construction of highly ordered, porous materials. 2,4,6-Tribromobenzene-1,3,5-triol, also known as tribromophloroglucinol, stands out as a particularly valuable C₃-symmetric scaffold.[1] Its rigid benzene core, adorned with alternating hydroxyl and bromine functionalities, provides a unique combination of reactivity and structural definition. This guide serves to provide researchers, scientists, and drug development professionals with a comprehensive overview of the applications of this versatile molecule in materials science, complete with detailed protocols and the scientific rationale underpinning its use.

Foundational Attributes of 2,4,6-Tribromobenzene-1,3,5-triol

The utility of 2,4,6-Tribromobenzene-1,3,5-triol in materials science is a direct consequence of its distinct molecular features. Understanding these attributes is key to appreciating its role as a monomer in the synthesis of advanced materials.

Molecular Structure and Properties

The alternating arrangement of electron-donating hydroxyl (-OH) groups and electron-withdrawing bromine (-Br) atoms on the benzene ring creates a unique electronic and steric profile.[1] This substitution pattern not only imparts a high degree of symmetry but also offers multiple reactive sites for polymerization and post-synthesis modification.

| Property | Value | Source |

| Molecular Formula | C₆H₃Br₃O₃ | |

| Molecular Weight | 362.80 g/mol | |

| Appearance | Solid | |

| Hydrogen Bond Donors | 3 | |

| Hydrogen Bond Acceptors | 3 |

A summary of the key physicochemical properties of 2,4,6-Tribromobenzene-1,3,5-triol.

The presence of three hydroxyl groups allows for condensation reactions, forming ether or ester linkages, while the three bromine atoms can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling. This dual reactivity opens up a wide array of synthetic possibilities.

Synthesis of the Monomer

The most common and well-documented method for synthesizing 2,4,6-Tribromobenzene-1,3,5-triol is the direct electrophilic bromination of phloroglucinol.[1] The high reactivity of the phloroglucinol ring, activated by the three hydroxyl groups, allows for a straightforward and efficient substitution reaction.

Figure 1. General schematic for the synthesis of 2,4,6-Tribromobenzene-1,3,5-triol.

Application in Porous Organic Polymers

The rigid and pre-organized nature of 2,4,6-Tribromobenzene-1,3,5-triol makes it an excellent candidate for the construction of Porous Organic Polymers (POPs), including Covalent Organic Frameworks (COFs). These materials are characterized by their high surface areas, tunable pore sizes, and exceptional stability, making them suitable for a range of applications.[2]

Conceptual Framework for COF Synthesis

The synthesis of COFs from C₃-symmetric monomers like 2,4,6-Tribromobenzene-1,3,5-triol typically involves a polycondensation reaction with a complementary linker molecule, often one with C₂ symmetry. The precise geometry of the monomers dictates the topology of the resulting framework.

Figure 2. Conceptual diagram of COF synthesis using a C₃-symmetric monomer.

Protocol: Synthesis of a Thioether-Linked Porous Polymer

While specific examples utilizing 2,4,6-Tribromobenzene-1,3,5-triol are still emerging in the literature, a generalizable protocol for the synthesis of a thioether-linked porous polymer can be adapted. This protocol leverages the reactivity of the bromine atoms in a nucleophilic aromatic substitution reaction with a dithiol linker.

Materials:

-

2,4,6-Tribromobenzene-1,3,5-triol

-

1,4-Benzenedithiol

-

Potassium Carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Methanol

-

Acetone

-

Schlenk flask

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature controller

-

Condenser

-

Inert gas supply (Nitrogen or Argon)

-

Filtration apparatus (Büchner funnel and flask)

-

Soxhlet extraction apparatus

Procedure:

-

Reaction Setup: In a 100 mL Schlenk flask, combine 2,4,6-Tribromobenzene-1,3,5-triol (1 mmol) and 1,4-Benzenedithiol (1.5 mmol).

-

Addition of Base and Solvent: Add potassium carbonate (6 mmol) and anhydrous DMF (40 mL) to the flask.

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

-

Reaction: Heat the mixture to 120 °C with vigorous stirring and maintain these conditions for 72 hours under a continuous inert gas flow.

-

Isolation of the Product: After cooling to room temperature, pour the reaction mixture into 200 mL of methanol. A solid precipitate will form.

-

Washing: Collect the solid by vacuum filtration and wash it sequentially with water, methanol, and acetone to remove unreacted monomers and salts.

-

Purification: Further purify the polymer by Soxhlet extraction with methanol for 24 hours, followed by acetone for another 24 hours.

-

Drying: Dry the resulting porous polymer in a vacuum oven at 80 °C overnight.

Rationale for Experimental Choices:

-

Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the oxidation of the thiol groups in the linker molecule, which would lead to the formation of disulfide bonds and disrupt the desired polymer network.

-

Excess Linker: A slight excess of the dithiol linker is used to ensure complete reaction of the tribromo-monomer and to minimize defects in the polymer structure.

-

High Temperature and Long Reaction Time: The conditions of high temperature and extended reaction time are necessary to drive the polycondensation reaction to completion and to promote the formation of a well-ordered, crystalline framework.

-

Soxhlet Extraction: This purification step is essential for removing any trapped solvent molecules and low molecular weight oligomers from the pores of the material, which is critical for achieving high surface area and porosity.

Characterization of the Resulting Materials

A comprehensive characterization of the synthesized porous organic polymer is essential to confirm its structure, porosity, and stability.

| Characterization Technique | Purpose | Expected Outcome for a Porous Polymer |

| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the functional groups present and confirm the formation of the desired chemical linkages (e.g., C-S-C bonds). | Disappearance of S-H stretching bands from the dithiol linker and the appearance of characteristic thioether bands. |

| Solid-State ¹³C NMR Spectroscopy | To probe the local chemical environment of the carbon atoms and confirm the polymer structure. | Signals corresponding to the carbon atoms in the polymer backbone, consistent with the expected structure. |

| Powder X-ray Diffraction (PXRD) | To determine the crystallinity and long-range order of the material. | For a crystalline COF, distinct diffraction peaks corresponding to the ordered porous structure. For amorphous POPs, broad halos. |

| Nitrogen Adsorption-Desorption Isotherms (BET analysis) | To measure the specific surface area and pore size distribution. | A high Brunauer-Emmett-Teller (BET) surface area and a well-defined pore size distribution, indicative of a microporous or mesoporous material. |

| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the polymer. | High decomposition temperature, indicating good thermal stability. |

Potential Applications in Materials Science

The unique properties of porous organic polymers derived from 2,4,6-Tribromobenzene-1,3,5-triol open up a range of potential applications.

-

Gas Storage and Separation: The high surface area and tunable porosity make these materials promising candidates for the storage of gases like hydrogen and methane, and for the separation of gas mixtures (e.g., CO₂ from flue gas).

-

Heterogeneous Catalysis: The porous network can be functionalized with catalytic sites, or the polymer backbone itself can possess catalytic activity.[3] The high surface area allows for efficient contact between the catalyst and the reactants.

-

Sensing: The incorporation of specific functional groups can lead to materials that can selectively bind to and detect certain analytes.

-

Drug Delivery: The porous structure can be used to encapsulate and control the release of therapeutic agents.

Future Outlook

The exploration of 2,4,6-Tribromobenzene-1,3,5-triol as a building block in materials science is still in its early stages. Future research will likely focus on the synthesis of novel COFs and POPs with tailored properties for specific applications. The ability to post-synthetically modify the hydroxyl and bromine functionalities offers a pathway to a wide range of functional materials. As synthetic methodologies become more refined, we can expect to see the emergence of highly sophisticated materials derived from this versatile C₃-symmetric molecule, with significant impacts in areas ranging from clean energy to biomedical applications.

References

-

Polymers of Intrinsic Microporosity for Heterogeneous Base Catalysis. Cronfa - Swansea University. (2022-11-19). [Link]

-

An Efficient, One-Step Synthesis of 2,4,6-Triaminobenzene-1,3,5-tricarboxylaldehyde. DTIC. [Link]

-

Synthesis of 1,3,5-tribromobenzene from 2,4,6-tribromoaniline. YouTube. (2023-01-23). [Link]

-

Triazine-Based Porous Organic Polymers: Synthesis and Application in Dye Adsorption and Catalysis. MDPI. (2023-04-07). [Link]

-

Triazine-Based Porous Organic Polymers: Synthesis and Application in Dye Adsorption and Catalysis. ResearchGate. (2023-04-03). [Link]

-

Advances in porous organic polymers: syntheses, structures, and diverse applications. Royal Society of Chemistry. (2021-11-23). [Link]

-

2,4,6-tribromobenzene-1,3,5-triol (3354-82-3). Chemchart. [Link]

-

1,3,5-Benzenetriol, 2,4,6-tribromo- | C6H3Br3O3 | CID 76885. PubChem. [Link]

-

Synthesis Protocols for Covalent Organic Framework (COF) Precursors. The Royal Society of Chemistry. [Link]

-

Supporting Information Covalent organic frameworks constructed step by step using a [(C3 + C2) + C2] strategy toward fluorescence detection of Fe3+. The Royal Society of Chemistry. [Link]

-

Synthesis of Covalent Organic Frameworks (COFs)-Nanocellulose Composite and Its Thermal Degradation Studied by TGA/FTIR. National Institutes of Health. (2022-08-02). [Link]

-

Advances in porous organic polymers: syntheses, structures, and diverse applications. National Institutes of Health. (2021-11-23). [Link]

- The synthetic method of 2,4,6- trimethylbenzene -1,3,5- triamines and N, N, N- trisacylated products.

-

Stimuli-responsive polymers and their applications in separation science. ResearchGate. [Link]

-

Current and Forthcoming Applications of ROMP Polymers. Biorelated Polymers. [Link]

-

Water-Promoted COF Synthesis. Scribd. [Link]

-

COF Synthesis. Scribd. [Link]

Sources

The Versatile C3-Symmetric Scaffold: 2,4,6-Tribromobenzene-1,3,5-triol in Modern Chemical Synthesis

Introduction

2,4,6-Tribromobenzene-1,3,5-triol, also known as tribromophloroglucinol, is a highly functionalized aromatic compound that has emerged as a valuable and versatile building block in contemporary organic and materials chemistry. Its C3-symmetric core, adorned with three hydroxyl groups and three bromine atoms in a unique alternating pattern, provides a powerful platform for the construction of complex molecular architectures.[1] The interplay between the electron-donating hydroxyl groups and the electron-withdrawing, yet synthetically malleable, bromine atoms imparts a distinctive reactivity profile, making it an attractive precursor for a diverse range of applications, from the synthesis of novel polymers and dendrimers to its potential use in the development of bioactive compounds and energetic materials.[2] This application note provides a detailed exploration of the synthetic utility of 2,4,6-tribromobenzene-1,3,5-triol, complete with detailed protocols for its key transformations.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2,4,6-tribromobenzene-1,3,5-triol is paramount for its effective utilization in synthesis.

| Property | Value |

| Molecular Formula | C₆H₃Br₃O₃ |

| Molecular Weight | 362.80 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Melting Point | 178-182 °C |

| Solubility | Soluble in DMSO, DMF, acetone, and hot ethanol.[3] Limited solubility in water and nonpolar organic solvents. |

| CAS Number | 3354-82-3 |

Core Synthetic Transformations and Protocols

The strategic positioning of reactive handles on the tribromophloroglucinol core allows for a variety of chemical modifications. This section details key synthetic transformations with validated protocols.

Palladium-Catalyzed Cross-Coupling Reactions: The Gateway to Tri-Aryl Scaffolds

The three bromine atoms of 2,4,6-tribromobenzene-1,3,5-triol serve as excellent leaving groups in palladium-catalyzed cross-coupling reactions, enabling the synthesis of 2,4,6-triaryl-1,3,5-trihydroxybenzene derivatives. The Suzuki-Miyaura coupling, in particular, offers a robust and versatile method for the formation of C-C bonds with a wide tolerance for functional groups.

The successful tris-arylation of 2,4,6-tribromobenzene-1,3,5-triol hinges on several critical parameters. The choice of a palladium catalyst and a suitable phosphine ligand is paramount to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle. A base is required to activate the boronic acid for transmetalation. The solvent system must be capable of dissolving both the polar tribromophloroglucinol and the less polar arylboronic acid, while also being compatible with the catalytic system.

Caption: Suzuki-Miyaura Coupling Workflow.

Materials:

-

2,4,6-Tribromobenzene-1,3,5-triol (1.0 eq)

-

Phenylboronic acid (3.3 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

-

Potassium carbonate (K₂CO₃) (6.0 eq)

-

1,4-Dioxane

-

Deionized water

-

Nitrogen or Argon gas supply

Procedure:

-

To a flame-dried Schlenk flask, add 2,4,6-tribromobenzene-1,3,5-triol, phenylboronic acid, and potassium carbonate.

-

Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

-

Add tetrakis(triphenylphosphine)palladium(0) to the flask under a positive flow of inert gas.

-

Add a degassed 4:1 mixture of 1,4-dioxane and water to the flask via syringe.

-

Heat the reaction mixture to 90 °C and stir vigorously under an inert atmosphere for 24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and add water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 2,4,6-triphenyl-1,3,5-trihydroxybenzene.

Expected Yield: 75-85%

Etherification: Modifying the Core's Periphery

The three phenolic hydroxyl groups of 2,4,6-tribromobenzene-1,3,5-triol can be readily converted to ethers via the Williamson ether synthesis. This transformation is crucial for altering the solubility of the core, protecting the hydroxyl groups for subsequent reactions, and for constructing the building blocks for dendrimers and other macromolecular structures.

This Sₙ2 reaction requires a strong base to deprotonate the weakly acidic phenolic hydroxyls, forming the more nucleophilic phenoxide. The choice of an appropriate alkylating agent (typically a primary alkyl halide) is critical to avoid competing E2 elimination reactions. A polar aprotic solvent is preferred to solvate the cation of the base without solvating the nucleophile, thus enhancing its reactivity.[4]

Caption: Williamson Ether Synthesis Workflow.

Materials:

-

2,4,6-Tribromobenzene-1,3,5-triol (1.0 eq)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (3.3 eq)

-

Methyl iodide (CH₃I) (3.3 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Nitrogen or Argon gas supply

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and an inert gas inlet, add a suspension of sodium hydride in anhydrous DMF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of 2,4,6-tribromobenzene-1,3,5-triol in anhydrous DMF to the NaH suspension.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

-

Cool the reaction mixture back to 0 °C and add methyl iodide dropwise.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Carefully quench the reaction by the slow addition of water.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the residue by recrystallization from ethanol to yield the desired 1,3,5-trimethoxy-2,4,6-tribromobenzene.

Expected Yield: 80-90%

Dendrimer Synthesis: A C₃-Symmetric Core for Hyperbranched Architectures

The C₃ symmetry of 2,4,6-tribromobenzene-1,3,5-triol makes it an ideal core molecule for the divergent synthesis of dendrimers.[5] By iteratively adding branched monomer units to the reactive sites on the core, highly branched, monodisperse macromolecules can be constructed.

The divergent synthesis of dendrimers from a tribromophloroglucinol core typically involves a two-step iterative process: 1) etherification of the phenolic hydroxyls with a monomer containing protected reactive groups at its periphery, followed by 2) deprotection to reveal new reactive sites for the next generation's growth. The choice of protecting groups and the reaction conditions for their removal are critical to ensure high yields and prevent side reactions.

Caption: Divergent Dendrimer Synthesis Workflow.

Materials:

-

2,4,6-Tribromobenzene-1,3,5-triol (1.0 eq)

-

3,5-Bis(benzyloxy)benzyl bromide (3.3 eq)

-

Potassium carbonate (K₂CO₃) (6.0 eq)

-

Anhydrous Acetone

-

Nitrogen or Argon gas supply

Procedure:

-

To a round-bottom flask, add 2,4,6-tribromobenzene-1,3,5-triol, 3,5-bis(benzyloxy)benzyl bromide, and potassium carbonate.

-

Add anhydrous acetone to the flask and reflux the mixture under an inert atmosphere for 48 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with water.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude first-generation dendrimer with benzyl protecting groups.

-

Purify by column chromatography on silica gel (eluent: hexane/ethyl acetate).

Deprotection to yield the polyphenolic dendrimer:

-

Dissolve the purified first-generation dendrimer in a suitable solvent (e.g., ethyl acetate/methanol).

-

Add a catalytic amount of Palladium on carbon (10% Pd/C).

-

Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature until deprotection is complete (monitored by TLC).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate to obtain the first-generation polyphenolic dendrimer.

Expected Yield: >90% for both steps.

Dehalogenation: Unveiling the Phloroglucinol Core

In certain synthetic strategies, 2,4,6-tribromobenzene-1,3,5-triol can be employed as a protected form of phloroglucinol. The bromine atoms can be efficiently removed through catalytic hydrogenation, revealing the parent phloroglucinol structure when desired.

Catalytic transfer hydrogenation is a mild and efficient method for the dehalogenation of aryl halides. A palladium catalyst, typically on a carbon support (Pd/C), is used to facilitate the reaction. A hydrogen donor, such as ammonium formate or molecular hydrogen, provides the hydrogen atoms for the reduction. The choice of solvent is important for substrate solubility and compatibility with the catalytic system.

Caption: Dehalogenation Workflow.

Materials:

-

2,4,6-Tribromobenzene-1,3,5-triol (1.0 eq)

-

10% Palladium on carbon (Pd/C) (0.1 eq by weight)

-

Ammonium formate (6.0 eq)

-

Methanol

Procedure:

-

In a round-bottom flask, dissolve 2,4,6-tribromobenzene-1,3,5-triol in methanol.

-

Carefully add 10% Pd/C to the solution.

-

Add ammonium formate in one portion.

-

Reflux the reaction mixture for 4 hours, monitoring the progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature and filter through a pad of Celite to remove the catalyst.

-

Wash the Celite pad with methanol.

-

Combine the filtrates and concentrate under reduced pressure.

-

The resulting residue can be purified by recrystallization from water to yield pure phloroglucinol.

Expected Yield: >95%

Conclusion

2,4,6-Tribromobenzene-1,3,5-triol is a powerful and versatile reagent in chemical synthesis. Its C₃-symmetric structure, coupled with the distinct reactivity of its hydroxyl and bromo substituents, provides synthetic chemists with a valuable tool for the construction of a wide array of complex molecules and materials. The protocols detailed in this application note serve as a practical guide for researchers and drug development professionals to harness the full potential of this remarkable building block in their synthetic endeavors.

References

-

MDPI. (2022). Dendrimers: Synthesis, Encapsulation Applications and Specific Interaction with the Stratum Corneum—A Review. Molecules, 27(9), 2789. [Link]

-

Chem-Station. (2014, April 13). Williamson Ether Synthesis. Retrieved from [Link]

-

RG Chemistry. (2023, January 23). Synthesis of 1,3,5-tribromobenzene from 2,4,6-tribromoaniline [Video]. YouTube. [Link]

-

Talsi, V. P., Belskaya, O. B., & Yurpalov, V. L. (2020). The composition of transformation products of 2,4,6-trinitrobenzoic acid in the aqueous-phase hydrogenation over Pd/C catalysts. Magnetic Resonance in Chemistry, 58(1), 84-96. [Link]

Sources

- 1. 2,4,6-Tribromobenzene-1,3,5-triol|CAS 3354-82-3 [benchchem.com]

- 2. CAS 3354-82-3: 2,4,6-tribromobenzene-1,3,5-triol [cymitquimica.com]

- 3. 2,4,6-tribromobenzene-1,3,5-triol | TargetMol [targetmol.com]

- 4. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 5. Dendrimers: synthesis, applications, and properties - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,4,6-Tribromobenzene-1,3,5-triol

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4,6-Tribromobenzene-1,3,5-triol (tribromophloroglucinol). As a key building block in various synthetic pathways, the purity of this compound is paramount. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its synthesis, with a particular focus on the identification and mitigation of common byproducts.

I. Understanding the Synthesis and Potential Pitfalls

The standard synthesis of 2,4,6-Tribromobenzene-1,3,5-triol involves the direct electrophilic bromination of phloroglucinol.[1] Phloroglucinol is a highly activated aromatic ring, making it susceptible to rapid and multiple substitutions. While this high reactivity is advantageous for the desired trisubstitution, it also opens avenues for the formation of several byproducts that can complicate purification and compromise the yield and purity of the final product.

The primary challenges in this synthesis are:

-

Incomplete Bromination: The formation of mono- and di-brominated phloroglucinol species.

-

Oxidation: The degradation of the electron-rich phloroglucinol ring to form colored, often polymeric, impurities.

This guide will equip you with the knowledge to anticipate, identify, and address these issues effectively.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of 2,4,6-Tribromobenzene-1,3,5-triol?

A1: The most prevalent byproducts are incompletely brominated derivatives of phloroglucinol. Due to the high reactivity of the starting material, it is common to find a mixture of:

-

Monobromophloroglucinol (2-bromo-1,3,5-trihydroxybenzene)

-

Dibromophloroglucinol (likely a mixture of 2,4-dibromo- and 2,6-dibromo-1,3,5-trihydroxybenzene)

Additionally, colored impurities may be present due to the oxidation of the phloroglucinol ring, which can lead to the formation of complex polymeric materials.[2]

Q2: My reaction mixture turned dark brown/black. What does this indicate?

A2: A dark coloration is a strong indicator of oxidation of the phloroglucinol starting material or the brominated intermediates. Phenols, especially highly activated ones like phloroglucinol, are susceptible to oxidation by air or even the bromine reagent itself, particularly under prolonged reaction times or elevated temperatures. This can lead to the formation of quinone-like structures and subsequently, dark-colored polymeric materials often referred to as "humification" products.[2]

Q3: How can I monitor the progress of the reaction to avoid the formation of byproducts?

A3: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the reaction. A suitable solvent system (e.g., dichloromethane:methanol:acetic acid mixtures) can separate the starting material, intermediates, and the final product.[3] By comparing the reaction mixture to a standard of the starting material, you can track the disappearance of phloroglucinol and the appearance of the product spot. The presence of multiple spots between the starting material and the product on the TLC plate indicates the formation of incompletely brominated byproducts.

Q4: What is the key to minimizing the formation of incompletely brominated byproducts?

A4: The stoichiometry of the bromine is critical. A sufficient excess of the brominating agent (typically 3 equivalents or slightly more) is necessary to drive the reaction to completion. However, reaction conditions such as temperature, reaction time, and the choice of solvent also play a crucial role. Slow, controlled addition of bromine at a low temperature can help to ensure complete bromination while minimizing side reactions.

III. Troubleshooting Guide

This section provides a more detailed, problem-oriented approach to challenges you may encounter during the synthesis.

Problem 1: Low Yield of the Desired Product

| Potential Cause | Troubleshooting Steps |

| Incomplete Reaction | - Verify Stoichiometry: Ensure at least 3 equivalents of bromine are used. A slight excess may be beneficial. - Increase Reaction Time: Monitor the reaction by TLC until the starting material and major intermediates are no longer visible. - Optimize Temperature: While low temperatures are generally preferred to control reactivity, the reaction may be sluggish. A modest increase in temperature after the initial addition of bromine may be necessary. |

| Product Loss During Work-up | - Aqueous Extraction: 2,4,6-Tribromobenzene-1,3,5-triol has some water solubility due to the hydroxyl groups. Minimize the volume of aqueous washes and consider back-extracting the aqueous layers with an organic solvent like ethyl acetate. - Precipitation/Crystallization: Ensure the solution is sufficiently concentrated and cooled to induce complete precipitation. |

| Significant Byproduct Formation | - Review Reaction Conditions: High temperatures can favor oxidation and other side reactions. Maintain a low temperature, especially during the addition of bromine. - Purification Strategy: A significant portion of the crude product may be byproducts. An effective purification strategy is essential to isolate the desired compound. |

Problem 2: Presence of Multiple Spots on TLC After Reaction Completion

This is a clear indication of a mixture of brominated phloroglucinols.

Identification of Byproducts:

| Compound | Expected Relative Polarity (TLC) |

| Phloroglucinol (Starting Material) | Most Polar (Lowest Rf) |

| Monobromophloroglucinol | Intermediate Polarity |

| Dibromophloroglucinol | Intermediate Polarity |

| 2,4,6-Tribromobenzene-1,3,5-triol | Least Polar (Highest Rf) |

Purification Strategies:

-

Recrystallization: This is often the most effective method for purifying the final product. The choice of solvent is critical. A solvent system should be selected where the desired product has good solubility at high temperatures and poor solubility at low temperatures, while the byproducts remain in solution. Common solvents to explore include:

-

Aqueous ethanol or methanol

-

Toluene

-

Acetic acid/water mixtures

-

-

Column Chromatography: If recrystallization is ineffective, column chromatography can be employed. Due to the polar nature of the compounds, silica gel is a suitable stationary phase. A gradient elution starting with a non-polar solvent (e.g., hexane or dichloromethane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol) will be necessary to separate the components.

Problem 3: Product is Colored (Yellow, Brown, or Pink)

This indicates the presence of oxidation byproducts.

Mitigation and Removal:

-

Reaction Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can significantly reduce oxidation from atmospheric oxygen.

-

Use of Antioxidants: In some cases, adding a small amount of a reducing agent like sodium bisulfite at the end of the reaction can help to quench excess bromine and reduce some colored impurities.

-

Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can help to adsorb colored impurities. The charcoal is then removed by hot filtration.

-

Purification: Both recrystallization and column chromatography are effective at removing baseline, highly polar colored impurities from the less polar product.

IV. Experimental Protocols

General Synthesis of 2,4,6-Tribromobenzene-1,3,5-triol

-

Dissolve phloroglucinol (1 equivalent) in a suitable solvent (e.g., glacial acetic acid, water, or a chlorinated solvent) in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add a solution of bromine (3.1 equivalents) in the same solvent via the addition funnel over a period of 1-2 hours, maintaining the internal temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC.

-

Once the reaction is complete, quench any excess bromine by adding a saturated solution of sodium bisulfite until the orange color disappears.

-

Precipitate the product by adding the reaction mixture to a large volume of cold water.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

Dry the crude product under vacuum.

-

Purify the crude product by recrystallization or column chromatography.

TLC Monitoring Protocol

-

Stationary Phase: Silica gel 60 F254

-

Mobile Phase: A starting point is a 9:1:0.1 mixture of Dichloromethane:Methanol:Acetic Acid. The polarity can be adjusted as needed.

-

Visualization: UV light (254 nm) and/or staining with a potassium permanganate solution.

V. Visualizing Reaction Pathways

The following diagrams illustrate the synthetic pathway and the formation of common byproducts.

Caption: Synthetic pathway and common byproduct formation.

Caption: Troubleshooting workflow for product purification.

VI. References

-

ResearchGate. (n.d.). Some observations on the oxidation products of phloroglucinol. Retrieved from [Link]

-

ResearchGate. (n.d.). The TLC result of phloroglucinol and the product of reaction of phloroglucinol with the eluent of a) dichloromethane: methanol: acetic acid (9:1:1), b) dichloromethane: methanol: acetic acid (6:1:1), c) dichloromethane: methanol: acetic acid (1:1:1). Retrieved from [Link]

Sources

Technical Support Center: Photodegradation of Brominated Flame Retardants

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers investigating the photodegradation of brominated flame retardants (BFRs). This guide is designed to provide practical, field-proven insights into common experimental challenges. As your virtual application scientist, my goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring your methodologies are robust and your results are reliable.

This center is structured into two main parts: a Troubleshooting Guide to address specific problems you may encounter and a Frequently Asked Questions (FAQs) section for broader conceptual understanding. We will conclude with standardized protocols and a comprehensive reference list to ground your work in established science.

Section 1: Troubleshooting Guide

This section addresses the most common issues encountered during BFR photodegradation experiments in a direct question-and-answer format.

Q1: I am observing very low or no degradation of my BFR. What are the potential causes and how can I fix this?

This is a frequent challenge, often stemming from a mismatch between the experimental conditions and the physicochemical properties of the BFR. Let's diagnose the likely culprits.

Potential Cause 1: Inappropriate Wavelength of Irradiation

-

Expertise & Experience: The core principle of photochemistry is that a molecule must absorb light to react. Most BFRs, being halogenated aromatic compounds, primarily absorb light in the UV spectrum, typically below 350 nm.[1] Using a light source emitting only in the visible range (>400 nm) will yield negligible degradation.[2] Studies have shown that the 180-334 nm wavelength range is the most significant contributor to the photodegradation of many new BFRs (NBFRs).[2]

-

Trustworthiness (Self-Validation): Before starting your experiment, run a UV-Vis spectrum of your BFR in the chosen solvent. The absorbance spectrum will reveal the λ_max (wavelength of maximum absorption). Your irradiation source must have significant emission intensity in this region.

-

Solution:

-

Verify the emission spectrum of your lamp (e.g., Mercury lamps have strong emission lines at 254, 313, and 365 nm; Xenon lamps offer broader spectrum irradiation).

-

Switch to a lamp with a shorter wavelength output if necessary.

-

Ensure your reaction vessel is made of quartz, as borosilicate glass absorbs a significant portion of UV radiation below ~320 nm.

-

Potential Cause 2: Solvent Effects are Inhibiting the Reaction

-

Expertise & Experience: The solvent is not merely a passive medium; it is an active participant in the photodegradation process. Solvents can compete with the BFR for photons, quench excited states, or facilitate different reaction pathways.[2][3] For instance, the photodegradation rate of some NBFRs was found to be significantly faster in a non-polar solvent like n-hexane compared to more polar, UV-absorbing solvents like acetone or toluene.[2] This is because solvents like acetone can absorb the incident light, reducing the photons available for the BFR, and can also influence the electron transfer dynamics between the solvent and the BFR molecules.[2][3]

-

Trustworthiness (Self-Validation): Run solvent-only blanks under irradiation. If you observe significant changes in the solvent's analytical signal or the formation of byproducts, it indicates the solvent is photochemically active and may be interfering.

-

Solution:

-

If possible, choose a solvent with minimal UV absorbance in the range required for your BFR (e.g., n-hexane, acetonitrile, or ultrapure water).

-

If you must use a specific solvent to simulate environmental conditions, be aware of its photochemical properties and report them. The energy change in electron transfer between the solvent and BFR is a key factor.[3]

-

Consider the use of photosensitizers (e.g., acetone in some cases, humic acids in environmental simulations) which can absorb light and transfer the energy to the BFR, potentially enhancing degradation.

-

Potential Cause 3: High Initial Analyte Concentration

-

Expertise & Experience: It may seem counterintuitive, but a higher starting concentration can sometimes lead to a lower degradation rate. This is due to the "inner filter effect," where solute molecules at the surface of the solution absorb most of the incident light, preventing it from penetrating deeper into the solution.[2] Furthermore, as the reaction proceeds, intermediate degradation products can accumulate and begin competing with the parent BFR for photons, further slowing the reaction.[2][3]

-

Trustworthiness (Self-Validation): Run your experiment at several different initial concentrations (e.g., 0.25, 0.5, and 1.0 mg/L). If the pseudo-first-order rate constant (k) decreases as the initial concentration increases, this indicates a concentration-dependent effect.

-

Solution:

-

Work with lower, environmentally relevant concentrations where possible.

-

Ensure vigorous and constant stirring to cycle molecules from the bulk solution to the irradiated surface.

-

When reporting kinetic data, always specify the initial concentration used.

-

Q2: My results are not reproducible between experiments. What factors affect consistency?

Reproducibility is the cornerstone of trustworthy science. In photodegradation studies, minor variations in setup can lead to significant deviations.

-

Expertise & Experience: Key factors include:

-

Lamp Intensity Fluctuation: The output of UV lamps can decrease with age or fluctuate with power supply.

-

Temperature Variation: Photochemical reaction rates are temperature-dependent. Experiments must be thermostated. A circulating water jacket around the reactor is a common and effective method for maintaining a constant temperature.[2]

-

Inconsistent Reactor Geometry: The path length of the light and the surface area of the solution exposed to irradiation must be identical for all experiments you wish to compare.

-

-

Trustworthiness (Self-Validation):

-

Calibrate your light source periodically using a radiometer or chemical actinometry to ensure consistent photon flux.

-

Always run a dark control (a sample prepared identically but kept from the light) to confirm that degradation is indeed photolytic and not due to other factors like hydrolysis or volatilization.[2]

-

Run triplicate samples for each time point to quantify experimental variance.[4]

-

-

Solution:

-

Implement a strict protocol where the reactor is placed in the exact same position relative to the lamp for every run.

-

Use a chiller to maintain a constant temperature (e.g., 15°C or 25°C) in a circulating jacket around the reactor.[2]

-

Log the hours of use on your UV lamp and follow the manufacturer's recommendations for replacement.

-